

# Licoisoflavone B: A Natural Antiviral Challenger to Synthetic Drugs in Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Licoisoflavone B |           |
| Cat. No.:            | B1675299         | Get Quote |

#### For Immediate Release

Shanghai, China – November 20, 2025 – In the ongoing search for novel antiviral therapies, the naturally occurring flavonoid **Licoisoflavone B** has emerged as a promising candidate, exhibiting potent efficacy against a broad spectrum of influenza viruses. This comparison guide provides a detailed analysis of **Licoisoflavone B**'s antiviral performance against established synthetic drugs—Favipiravir, Oseltamivir, and Ribavirin—supported by experimental data to inform researchers, scientists, and drug development professionals.

## **Comparative Antiviral Efficacy**

**Licoisoflavone B**, a flavonoid isolated from licorice root, has demonstrated significant inhibitory activity against various strains of influenza A and B viruses. Its primary mechanism of action is the selective targeting and inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] This mode of action is shared with the synthetic antiviral Favipiravir. In contrast, Oseltamivir acts as a neuraminidase inhibitor, preventing the release of new virus particles from infected cells, while Ribavirin exhibits a multifaceted mechanism that includes RdRp inhibition and lethal mutagenesis.

A key study directly comparing **Licoisoflavone B** with Favipiravir highlights its competitive and, in some instances, superior, inhibitory effects against influenza A strains.[3] The following tables summarize the quantitative data on the antiviral efficacy of **Licoisoflavone B** and the compared synthetic drugs.



Table 1: In Vitro Antiviral Activity of **Licoisoflavone B** and Favipiravir against Influenza A Viruses

| Compound                   | Virus Strain                    | Cell Line           | Assay               | IC50 (μM) | Time of<br>Measureme<br>nt (hpi) |
|----------------------------|---------------------------------|---------------------|---------------------|-----------|----------------------------------|
| Licoisoflavon<br>e B       | A/Puerto<br>Rico/8/34<br>(H1N1) | MDCK-Gluc           | Luciferase<br>Assay | 5.4       | 24                               |
| 12.1                       | 48                              |                     |                     |           |                                  |
| 12.4                       | 72                              | _                   |                     |           |                                  |
| A/Darwin/9/2<br>021 (H3N2) | MDCK-Gluc                       | Luciferase<br>Assay | 15.3                | 24        |                                  |
| 23.0                       | 48                              |                     |                     |           | _                                |
| 12.4                       | 72                              | _                   |                     |           |                                  |
| Favipiravir                | A/Puerto<br>Rico/8/34<br>(H1N1) | MDCK-Gluc           | Luciferase<br>Assay | >50       | 24                               |
| >50                        | 48                              |                     |                     |           |                                  |
| >50                        | 72                              | _                   |                     |           |                                  |
| A/Darwin/9/2<br>021 (H3N2) | MDCK-Gluc                       | Luciferase<br>Assay | >50                 | 24        |                                  |
| >50                        | 48                              |                     |                     |           | _                                |
| No significant effect      | 72                              | _                   |                     |           |                                  |

hpi: hours post-infection. Data extracted from a direct comparative study.[3]

Table 2: General In Vitro Efficacy of **Licoisoflavone B** and Other Synthetic Antivirals against Influenza Viruses



| Compoun<br>d                   | Virus<br>Strain                             | Cell Line           | Assay               | IC50/EC50<br>(μΜ)                     | СС50 (µМ)                  | Selectivit<br>y Index<br>(SI) |
|--------------------------------|---------------------------------------------|---------------------|---------------------|---------------------------------------|----------------------------|-------------------------------|
| Licoisoflav<br>one B           | A/Puerto<br>Rico/8/34<br>(H1N1)             | MDCK-<br>Gluc       | Luciferase<br>Assay | 6.7                                   | 100-200                    | 14.9 - 29.9                   |
| B/Beijing/Z<br>YY-<br>B18/2018 | MDCK                                        | RT-qPCR             | Not<br>specified    | 100-200                               | Not<br>specified           |                               |
| Oseltamivir<br>Carboxylat<br>e | Influenza A<br>(H1N1)                       | MDCK                | Plaque<br>Reduction | ~0.0025                               | >1000                      | >400,000                      |
| Influenza A<br>(H3N2)          | MDCK                                        | Plaque<br>Reduction | ~0.00096            | >1000                                 | >1,041,667                 |                               |
| Influenza B                    | MDCK                                        | Plaque<br>Reduction | ~0.06               | >1000                                 | >16,667                    |                               |
| Ribavirin                      | Influenza A<br>(H1N1,<br>H3N2,<br>H5N1) & B | MDCK                | CPE<br>Reduction    | 2 - 32<br>μg/mL<br>(~8.2 - 131<br>μΜ) | 760 μg/mL<br>(~3111<br>μΜ) | ~23 - 379                     |

Note: Data for Oseltamivir and Ribavirin are compiled from various sources and may not be directly comparable to **Licoisoflavone B** due to differing experimental conditions.

# **Experimental Protocols**

To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.

## **Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)**

This assay is crucial for determining the concentration at which a compound becomes toxic to the host cells (50% Cytotoxic Concentration,  $CC_{50}$ ), which is essential for calculating the Selectivity Index (SI =  $CC_{50}/IC_{50}$ ).



- Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates at a density of approximately 1.5 x 10<sup>5</sup> cells/mL and incubated for 24 hours to form a confluent monolayer.[4]
- Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Licoisoflavone B). A control group with no compound is also included.
- Incubation: Plates are incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).
- MTT/MTS Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a related tetrazolium salt (MTS) is added to each well.
- Incubation and Solubilization: Plates are incubated for a further 2-4 hours, allowing viable
  cells to metabolize the MTT/MTS into a colored formazan product. A solubilizing agent (e.g.,
  DMSO or SDS) is then added to dissolve the formazan crystals.
- Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The CC<sub>50</sub> value is calculated by plotting the percentage of cell viability against the compound concentration.[5][6]

## **Plaque Reduction Assay**

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC<sub>50</sub> or EC<sub>50</sub>).

- Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.[1][7]
- Virus Infection: The cell monolayer is infected with a known amount of influenza virus (e.g., 50-100 plaque-forming units, PFU) for 1 hour at 37°C.[7]
- Compound Treatment and Overlay: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of the test compound and trypsin (to facilitate viral replication).



- Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.[1]
- Plaque Visualization and Counting: The cells are fixed (e.g., with 10% formaldehyde) and stained (e.g., with crystal violet).[7] The plaques appear as clear zones against a stained cell monolayer. The number of plaques in each well is counted.
- Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control (no compound). The IC₅₀ value is determined from the dose-response curve.

### **Luciferase Reporter Gene Assay for RdRp Activity**

This assay specifically measures the inhibitory effect of a compound on the influenza virus RdRp.

- Cell Transfection: Cells (e.g., 293T or MDCK) are co-transfected with plasmids expressing the components of the influenza virus RNP complex (PB1, PB2, PA, and NP) and a reporter plasmid.[8][9]
- Reporter Plasmid: The reporter plasmid contains a luciferase gene flanked by the influenza virus promoter and terminator sequences. The expression of luciferase is therefore dependent on the activity of the reconstituted viral RdRp.[10]
- Compound Treatment: Following transfection, the cells are treated with different concentrations of the test compound.
- Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for luciferase expression.
- Luciferase Activity Measurement: Cell lysates are collected, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
- Data Analysis: The IC<sub>50</sub> value is calculated as the compound concentration that causes a 50% reduction in luciferase activity compared to the untreated control.

# **Signaling Pathways and Experimental Workflows**



To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.



Click to download full resolution via product page

Figure 1: Mechanism of action of **Licoisoflavone B** and synthetic antivirals.





Click to download full resolution via product page

Figure 2: General experimental workflow for determining antiviral efficacy.



#### Conclusion

**Licoisoflavone B** demonstrates potent and broad-spectrum anti-influenza virus activity in vitro, with a mechanism of action centered on the inhibition of the viral RdRp. Direct comparative data suggests its efficacy is comparable, and in some aspects superior, to the synthetic RdRp inhibitor Favipiravir. While further in vivo studies are necessary to fully elucidate its therapeutic potential, **Licoisoflavone B** represents a compelling natural compound for the development of new anti-influenza drugs, offering a valuable alternative to existing synthetic antivirals. Its distinct chemical scaffold may also prove advantageous in overcoming drug resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. protocols.io [protocols.io]
- 2. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. MTT colorimetric assay system for the screening of anti-orthomyxo- and antiparamyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Licoisoflavone B: A Natural Antiviral Challenger to Synthetic Drugs in Influenza Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675299#licoisoflavone-b-efficacy-compared-to-synthetic-antiviral-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com